molecular formula C10H17F3N2O2 B13583453 3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid

3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid

Cat. No.: B13583453
M. Wt: 254.25 g/mol
InChI Key: FECZCCTZVDJHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of biazetidine and trifluoroacetic acid. Biazetidines are known for their unique ring structure, which can impart interesting chemical properties. Trifluoroacetic acid, on the other hand, is a strong acid widely used in organic synthesis due to its ability to facilitate various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid typically involves the reaction of biazetidine derivatives with trifluoroacetic acid. One common method involves the use of strong acid catalysts to facilitate the reaction between biazetidine and trifluoroacetic acid under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and other acid-catalyzed reactions. The biazetidine ring structure can interact with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is unique due to its combination of biazetidine and trifluoroacetic acid, which imparts both strong acidity and interesting ring structure properties. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

3-(azetidin-1-yl)-3-ethylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H16N2.C2HF3O2/c1-2-8(6-9-7-8)10-4-3-5-10;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7)

InChI Key

FECZCCTZVDJHPD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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